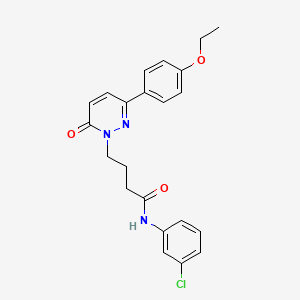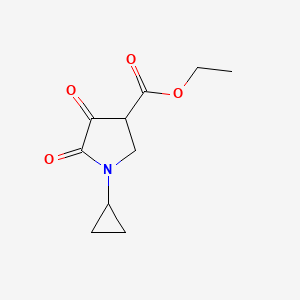![molecular formula C12H12N2O B2750358 3-[(Cyclopent-3-en-1-yl)methoxy]pyridine-4-carbonitrile CAS No. 2202080-25-7](/img/structure/B2750358.png)
3-[(Cyclopent-3-en-1-yl)methoxy]pyridine-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-[(Cyclopent-3-en-1-yl)methoxy]pyridine-4-carbonitrile” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring is a carbonitrile group (-CN), a methoxy group (-OCH3), and a cyclopentene ring, which is a five-membered ring with one double bond .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyridine ring, the introduction of the carbonitrile group, and the attachment of the cyclopentene ring. Without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the pyridine ring. The carbonitrile group is likely to contribute to the polarity of the molecule, while the methoxy group could participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The carbonitrile group is susceptible to nucleophilic attack, and the double bond in the cyclopentene ring could potentially undergo addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonitrile group and the potential for hydrogen bonding via the methoxy group could impact its solubility .Applications De Recherche Scientifique
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. Its structure, featuring a pyridine ring and a cyclopentene moiety, allows for various chemical transformations. It can undergo reactions such as nucleophilic substitution, cycloadditions, and palladium-catalyzed cross-coupling to yield complex molecules for pharmaceuticals and materials science .
Pharmaceutical Research
In pharmaceutical research, derivatives of this compound are explored for their potential as therapeutic agents. The pyridine nucleus is a common motif in drugs, and modifications to the cyclopentene ring could lead to new candidates for drug development, particularly in the realm of cancer therapy and enzyme inhibition .
Material Science
The compound’s robust structure makes it suitable for the development of new materials. Its incorporation into polymers or small molecule frameworks could lead to materials with unique electronic or photonic properties, useful in creating advanced sensors or optoelectronic devices .
Biochemistry
In biochemistry, “3-[(Cyclopent-3-en-1-yl)methoxy]pyridine-4-carbonitrile” might be used as a building block for synthesizing complex molecules that interact with biological systems. Its potential to bind with biomolecules can be harnessed to study biochemical pathways or develop biochemical tools .
Agriculture
While direct applications in agriculture are not readily apparent, the chemical’s derivatives could be investigated for their role in plant protection or growth regulation. Its structural analogs might serve as precursors for the synthesis of agrochemicals.
Environmental Science
Derivatives of this compound could be studied for environmental applications, such as the development of new catalysts for pollution control or the synthesis of compounds that can capture greenhouse gases. Its potential use in environmental remediation is an area ripe for exploration .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(cyclopent-3-en-1-ylmethoxy)pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-7-11-5-6-14-8-12(11)15-9-10-3-1-2-4-10/h1-2,5-6,8,10H,3-4,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIURNNVRMFIWHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC1COC2=C(C=CN=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid](/img/structure/B2750278.png)

![2-[1-(Cyclopent-3-ene-1-carbonyl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2750280.png)
![N-(5-chloro-2-methoxyphenyl)-2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2750281.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B2750282.png)
![3-ethyl-7-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2750284.png)

![N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B2750286.png)
![(E)-N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide](/img/structure/B2750287.png)

![N-[(2,4-dichlorophenyl)methyl]-5H,6H,7H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2750293.png)

![2-{5-(benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}-N,N-dimethylacetamide](/img/structure/B2750298.png)